![molecular formula C16H12ClN3O2S B5831526 2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole, commonly known as CBNI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CBNI is a heterocyclic compound that contains both an imidazole ring and a nitrophenyl group. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
CBNI is a potent inhibitor of protein-protein interactions and enzyme activity. It works by binding to specific sites on proteins and enzymes, thereby preventing their normal function. The exact mechanism of action of CBNI is still under investigation, but it is believed to involve the formation of covalent bonds between CBNI and target proteins or enzymes.
Biochemical and Physiological Effects:
CBNI has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CBNI can inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In vivo studies have shown that CBNI can reduce inflammation, inhibit tumor growth, and enhance the immune response.
实验室实验的优点和局限性
One of the main advantages of CBNI is its high potency and specificity. It can be used at low concentrations to achieve significant effects on target proteins and enzymes. However, CBNI also has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
未来方向
There are several future directions for research on CBNI. One area of interest is the development of CBNI-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of CBNI as a tool for studying protein-protein interactions and enzyme activity. Additionally, further investigation is needed to fully understand the mechanism of action of CBNI and its potential side effects.
合成方法
The synthesis of CBNI involves the reaction of 2-chlorobenzyl chloride with 4-nitrophenyl hydrazine to form the intermediate compound, which is then reacted with imidazole to produce CBNI. The synthesis of CBNI is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield of pure CBNI.
科学研究应用
CBNI has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CBNI has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections. In biochemistry, CBNI has been used as a tool to study protein-protein interactions and enzyme activity. In pharmacology, CBNI has been used to study the mechanism of action of various drugs and their effects on biological systems.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-14-4-2-1-3-12(14)10-23-16-18-9-15(19-16)11-5-7-13(8-6-11)20(21)22/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJRNWBZOBVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
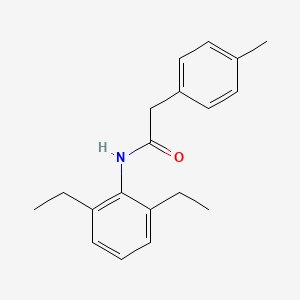

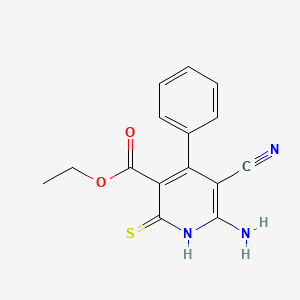
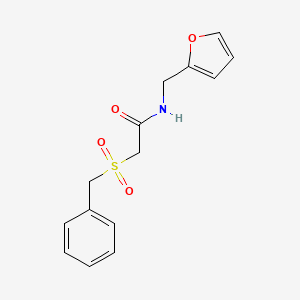


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
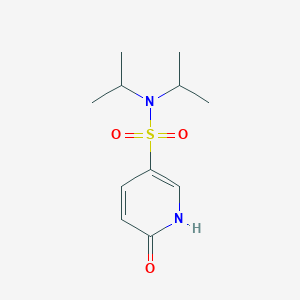
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)

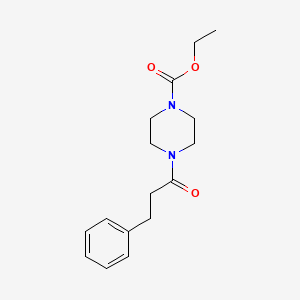
![N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5831548.png)